

KAS-seq for Transcription Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N3-kethoxal**

Cat. No.: **B15587110**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step workflow for Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), a robust and sensitive method for genome-wide profiling of transcriptional activity. By capturing the transient single-stranded DNA (ssDNA) within transcription bubbles, KAS-seq offers a direct and rapid measurement of engaged RNA polymerases.^{[1][2][3]} This technique is applicable to a wide range of biological samples, including cell cultures and tissues, and has been optimized for low-input material.^{[1][4][5]}

Principle of KAS-seq

KAS-seq utilizes a small molecule, **N3-kethoxal**, an azido derivative of kethoxal, to specifically label guanine bases in ssDNA.^{[1][2]} This labeling is rapid, occurring within 5-10 minutes in live cells, allowing for the capture of dynamic transcriptional changes.^{[1][2]} The azide group on the **N3-kethoxal** then allows for the biotinylation of the labeled DNA fragments via copper-free click chemistry.^{[1][2]} These biotinylated fragments, corresponding to regions of active transcription, are then enriched by streptavidin affinity pull-down, followed by library preparation and next-generation sequencing (NGS).^[1] The resulting data provides a genome-wide map of transcriptional activity.^[1]

Experimental Workflow Overview

The KAS-seq protocol can be completed in a single day and involves several key stages: in vivo labeling of ssDNA, genomic DNA isolation, biotinylation, fragmentation, enrichment of

labeled fragments, library construction, and sequencing.[4][6]



[Click to download full resolution via product page](#)

Caption: KAS-seq experimental workflow.

Detailed Experimental Protocols

N3-Kethoxal Labeling of Cells

This protocol is designed for 1-5 million cells. For low-input experiments, the number of cells can be scaled down to as few as 1,000.[1][5]

Step	Reagent/Parameter	Specification	Duration
1	N3-kethoxal stock solution	500 mM in DMSO	-
2	Labeling medium	5 mM N3-kethoxal in pre-warmed (37°C) cell culture medium	-
3	Incubation	For suspension cells, resuspend in labeling medium. For adherent cells, add labeling medium directly to the dish.	10 min at 37°C
4	Cell harvesting	Scrape or pellet cells.	-
5	Washing	Wash cells with 1x PBS.	-

Note: It is critical to pre-warm the cell culture medium to 37°C before adding the **N3-kethoxal** stock solution to ensure it dissolves properly.^[4] For transcription inhibition experiments, cells can be pre-treated with inhibitors such as DRB (100 µM) or triptolide (1 µM) for 2 hours before **N3-kethoxal** labeling.^[7]

Genomic DNA Isolation

Step	Reagent/Parameter	Recommended Kit
1	Genomic DNA extraction	PureLink Genomic DNA Mini Kit (Thermo, K182002) or Quick-DNA Microprep Plus Kit (Zymo, D4074) for low-input samples. ^{[1][7]}

Biotinylation of Labeled DNA

Step	Reagent/Parameter	Specification	Duration
1	DNA amount	1 µg of genomic DNA	-
2	Reaction Mix	95 µL DNA elution buffer, 5 µL 20 mM DBCO-PEG4-biotin (in DMSO), 25 mM K3BO3 (pH 7.0)	-
3	Incubation	37°C with shaking at 500 rpm	1.5 hours
4	RNase A treatment	Add 5 µL RNase A	15 min at 37°C
5	DNA purification	DNA Clean & Concentrator-5 kit (Zymo, D4013)	-

DNA Fragmentation

Step	Method	Specification	Target Size
1	Sonication	Bioruptor Pico, 30s-on/30s-off for 30 cycles	150-350 bp

Note: For low-input KAS-seq, fragmentation can be performed using Tn5 transposase after biotinylation.[7]

Enrichment of Biotinylated DNA

Step	Reagent/Parameter	Specification	Duration
1	Input sample	Save 5% of fragmented DNA as input control.	-
2	Streptavidin beads	10 µL pre-washed Dynabeads MyOne Streptavidin C1	-
3	Binding	Incubate fragmented DNA with beads at room temperature.	15 min
4	Washing	Perform washes as per manufacturer's instructions.	-
5	Elution	Elute DNA by heating beads in 15 µL H2O at 95°C.	10 min

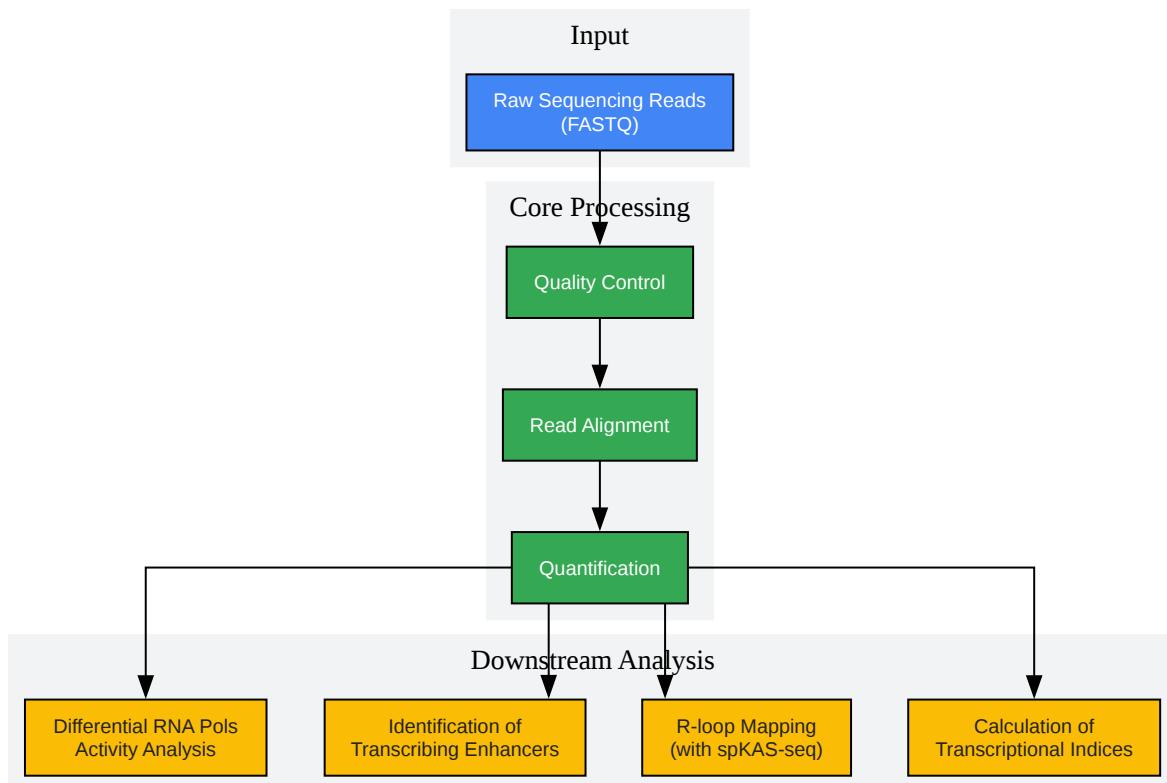
Library Preparation and Sequencing

Step	Reagent/Parameter	Recommended Kit
1	Library construction	Accel-NGS Methyl-seq DNA library kit (Swift, 30024) or NEBNext Ultra II Q5 Master Mix (NEB, M0544S) for low-input samples. [7]
2	Sequencing	Illumina NextSeq 500, single-end 80 bp

Note: For low-input KAS-seq, PCR amplification can be performed directly on the beads after enrichment.[\[1\]](#) The **N3-kethoxal** labels are removed during the 95°C elution and initial denaturation steps of PCR, which prevents interference with DNA amplification.[\[7\]](#)

Data Analysis

A user-friendly and integrative data analysis pipeline called KAS-pipe (or its successor, KAS-pipe2/KAS-Analyzer) is available for processing KAS-seq data.[\[1\]](#)[\[8\]](#)[\[9\]](#) This pipeline performs quality control, alignment, peak calling, and differential analysis.[\[1\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: KAS-pipe data analysis workflow.

The key analytical modules of KAS-pipe2 include:

- Quality Control: Pre- and post-alignment QC metrics.[8]
- Read Alignment and Quantification: Aligning reads to a reference genome and generating signal tracks.[8]
- Differential Analysis: Identifying changes in RNA polymerase activity between different conditions or time points.[8]

- Identification of Transcribing Enhancers: Pinpointing active enhancer elements based on ssDNA signals.[5][8]
- R-loop Mapping: With the strand-specific variant spKAS-seq, KAS-pipe2 can identify R-loop structures.[8][9]
- Transcriptional Index Calculation: Determining pausing, elongation, and termination indexes. [8]

Applications in Research and Drug Development

- Dynamic Transcription Profiling: KAS-seq's rapid labeling allows for the study of transient transcriptional responses to stimuli, such as drug treatment or environmental stress.[1][5]
- Enhancer Activity Mapping: The method can identify active enhancers, providing insights into gene regulatory networks.[5][6]
- Multi-Polymerase Activity: KAS-seq can simultaneously measure the activity of RNA Pol I, II, and III.[2][4]
- Low-Input and Tissue Samples: The sensitivity of KAS-seq makes it suitable for studying rare cell populations and clinical tissue samples.[1][4]
- Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve ssDNA.[1][7]

Limitations

- Specificity for ssDNA: KAS-seq labels all accessible ssDNA, which can arise from processes other than transcription, such as DNA replication and repair.[1][7] Coupling KAS-seq with methods like Pol II ChIP-seq can help differentiate transcription-mediated signals.[1]
- Guanine Requirement: The **N3-kethoxal** chemistry is specific to guanine bases.[7] While this does not appear to introduce significant bias, the G/C content of specific regions should be considered in data interpretation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KAS-seq: genome-wide sequencing of single-stranded DNA by N3-kethoxal–assisted labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAS-seq: genome-wide sequencing of single-stranded DNA by N3-kethoxal-assisted labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for capturing transcription dynamics and enhance... [protocols.io]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Kethoxal-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [KAS-seq for Transcription Profiling: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587110#step-by-step-kas-seq-workflow-for-transcription-profiling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com